8-Bromo-7-methoxyquinazolin-4(3H)-one
Description
Properties
Molecular Formula |
C9H7BrN2O2 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
8-bromo-7-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-6-3-2-5-8(7(6)10)11-4-12-9(5)13/h2-4H,1H3,(H,11,12,13) |
InChI Key |
HRIDUFOTGGFTPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)NC=N2)Br |
Origin of Product |
United States |
Preparation Methods
Procedure Highlights
- Reactants: 2-Aminobenzamide (or substituted derivatives) and aldehyde (1:1 molar ratio)
- Solvent: Methanol
- Additive: Acetic acid (5 equivalents)
- Electrochemical cell: Carbon anode and aluminum cathode
- Current density: Approx. 0.35 A/cm²
- Temperature: Room temperature
- Reaction time: ~3 hours under stirring
- Workup: Concentration under reduced pressure, aqueous extraction with ethyl acetate, drying over sodium sulfate, and purification by silica gel flash chromatography
Example Data for Methoxy-Substituted Quinazolinones
| Compound | Starting Material | Yield (%) | Melting Point (°C) | Key NMR Data (1H, DMSO-d6) | LCMS (m/z) |
|---|---|---|---|---|---|
| 7-Methoxy-2-phenylquinazolin-4(3H)-one | 2-amino-4-methoxybenzamide + benzaldehyde | 82 | 236-238 | 3.92 (s, 3H, OCH3), aromatic signals | 253.22 [M+H]+ |
This method can be adapted for halogenated derivatives such as 8-bromo substitution by employing appropriately substituted 2-amino-4-methoxybenzamide precursors or post-synthetic halogenation.
Hydrogen Peroxide-Mediated Oxidative Synthesis
An alternative and efficient approach uses hydrogen peroxide (H2O2) as an oxidant in the presence of dimethyl sulfoxide (DMSO) to promote cyclization of substituted 2-aminobenzamides into quinazolin-4(3H)-ones.
General Procedure
- Reactants: Substituted 2-aminobenzamide (1 mmol)
- Solvent: DMSO (2 mL)
- Oxidant: H2O2 (1 equivalent, 30% aqueous solution)
- Temperature: 150 °C
- Reaction time: 14–20 hours with stirring
- Workup: Cooling, aqueous washing, extraction with ethyl acetate, drying over sodium sulfate, and purification by silica gel chromatography
Advantages
- Avoids use of metal catalysts or harsh reagents
- Suitable for various substitutions including methoxy and halogen groups
- Scalable and operationally simple
Application to 8-Bromo-7-methoxyquinazolin-4(3H)-one
While direct literature on the exact compound is limited, this method is applicable by starting from 2-amino-4-methoxy-5-bromobenzamide or similar precursors, enabling formation of the quinazolinone ring with the desired substitution pattern.
Classical Thermal Cyclization and Derivatization
Traditional methods involve the reaction of substituted 2-aminobenzamides with acid chlorides or aldehydes under heating conditions, sometimes with dehydrating agents or catalysts.
Typical Steps
- Formation of intermediates such as benzoyl chlorides or acid anhydrides
- Reaction with substituted 2-aminobenzamides under reflux
- Cyclization promoted by heating (16–20 hours)
- Purification by recrystallization or chromatography
Example from Related Research
- Intermediates formed by reaction of N-Boc-piperazine with cyclopropyl acid chloride
- Subsequent reaction with 2-aminobenzamide analogues at elevated temperatures
- Final quinazolin-4(3H)-one derivatives obtained with good yields
This approach can be adapted to synthesize 8-bromo-7-methoxy derivatives by using appropriately substituted starting materials.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Notes on 8-Bromo-7-methoxyquinazolin-4(3H)-one |
|---|---|---|---|---|
| Electrochemical Synthesis | 2-Aminobenzamide + aldehyde + AcOH | Room temp, 3 h, carbon anode | Scalable, mild, clean reaction | Use brominated methoxy-substituted benzamide |
| H2O2-Mediated Oxidative Cyclization | 2-Aminobenzamide + H2O2 + DMSO | 150 °C, 14–20 h | Metal-free, efficient | Suitable for brominated methoxy precursors |
| Thermal Cyclization | 2-Aminobenzamide + acid chloride | Heating, 16–20 h | Classical, versatile | Requires brominated starting materials |
Research Findings and Analytical Data
- NMR Spectroscopy: Characteristic singlet for methoxy group around δ 3.9 ppm; aromatic protons between δ 7.0–8.2 ppm; NH proton typically appears as a singlet near δ 12 ppm.
- Mass Spectrometry: Molecular ion peak consistent with brominated methoxyquinazolinone (e.g., m/z ~ 255 [M+H]+).
- Melting Points: Typically in the range 230–240 °C for methoxy-substituted quinazolinones, with slight variations upon halogen substitution.
These data confirm the successful synthesis and purity of the target compound.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-methoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions using nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups.
Scientific Research Applications
8-Bromo-7-methoxyquinazolin-4(3H)-one is a quinazoline derivative that has various applications in scientific research, particularly in chemistry, biology, and medicine. Quinazoline derivatives have been explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. They have also been investigated for the treatment of neurological conditions .
Scientific Research Applications
8-Bromo-7-methoxyquinazolin-4(3H)-one can be used as a building block for synthesizing more complex molecules. It can also be investigated for its potential as a biochemical probe.
COMT Inhibitors Quinazoline derivatives can inhibit the enzyme catechol-O-methyltransferase (COMT) . COMT is a magnesium-dependent enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine to a catechol substrate, forming methyl ethers . By inhibiting COMT, these compounds can be used to prevent or control illnesses where the deactivation of extraneuronal catecholamines by COMT plays a role, such as depression . They can be used alone or with other therapeutic substances .
Potential Therapeutic Properties Quinazoline derivatives have been explored for potential therapeutic uses, including anticancer and anti-inflammatory activities. Novel 4,7-disubstituted 8-methoxyquinazoline derivatives have been identified as potential cytotoxic agents, with potencies comparable to that of imatinib mesylate against constitutively activated β-catenin/TCF4 signaling cancer cells .
Anti-cancer Activity Research indicates that quinazoline derivatives may have anticancer properties . For example, N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines are promising lead compounds for treating non-small cell lung cancer (NSCLC) . These compounds have been found to be more effective against EGFR-mutant NSCLC cells than Spautin-1 and act as potent never in mitosis A related kinase 4 (NEK4) inhibitors . Additionally, some compounds can induce apoptosis and inhibit cell migration in HCT116 and HepG2 cells . They can also downregulate the β-catenin/TCF4 signaling pathway, reducing the expression of β-catenin and TCF4 proteins, as well as the mRNA levels of c-MYC and Cyclin D1 in HCT116 cells . One such compound has shown cytotoxicity against primary human gallbladder cancer cells .
BET protein inhibition Substituted 2-phenyl-3H-quinazolin-4-ones and analogs can be used to inhibit bromodomain and extra-terminal domain (BET) proteins . BET inhibitors are potential therapeutics for cancers, including NUT midline carcinoma, cancers exhibiting c-myc overexpression (such as Burkitt's lymphoma, acute myelogenous leukemia, and multiple myeloma), cancers overexpressing n-myc, and cancers that rely on the recruitment of p-TEFb to regulate activated oncogenes . BET inhibitors may also have anti-inflammatory and immunomodulatory properties and modulate responses to viral and bacterial infections .
Dual-Target Inhibition Small molecule BRD4–CK2 dual inhibitors have been synthesized and assessed for their in vivo and in vitro biological activities . One candidate compound was found to inhibit colony formation of MDA-MB-231 and MDA-MB-468 TNBC cells and dose-dependently induced cell apoptosis and autophagy-associated cell death . In vivo experiments validated an acceptable anticancer effect of this compound in mice, suggesting its potential as a therapeutic for TNBC .
Mechanism of Action
The mechanism of action of 8-Bromo-7-methoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Analgesic Activity
highlights that substitution patterns critically influence analgesic efficacy:
- 2-Methylquinazolin-4(3H)-one showed moderate activity in acetic acid-induced writhing tests, while 2-phenylquinazolin-4(3H)-one exhibited superior activity, surpassing standard drugs like aspirin and indomethacin .
- Methoxy vs. Methyl Groups: Methoxy substituents (e.g., compound 16 ) may enhance bioavailability due to improved solubility, though direct activity data are absent.
Bioactivity Trends
- Steric Effects: Bulkier substituents (e.g., phenyl groups) in position 2 correlate with higher analgesic activity , suggesting that the methoxy group at position 7 in 8-bromo-7-methoxyquinazolin-4(3H)-one might offer a balance between steric hindrance and electronic modulation.
Biological Activity
8-Bromo-7-methoxyquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of 8-Bromo-7-methoxyquinazolin-4(3H)-one is , with a molecular weight of approximately 239.07 g/mol. The unique chemical structure features a bromine atom at the 8-position and a methoxy group at the 7-position, which significantly influence its biological activities.
Research indicates that quinazolinone derivatives, including 8-Bromo-7-methoxyquinazolin-4(3H)-one, interact with various biological targets:
- Enzyme Inhibition : These compounds can inhibit enzymes involved in critical cellular pathways, such as kinases and phosphatases, which are pivotal in cancer proliferation and progression .
- Receptor Binding : The presence of bromine and methoxy groups enhances binding affinities to specific receptors, potentially modulating signaling pathways associated with diseases like cancer and HIV .
Anticancer Activity
Several studies have highlighted the anticancer potential of 8-Bromo-7-methoxyquinazolin-4(3H)-one:
- Cytotoxicity : In vitro assays against human cancer cell lines (e.g., MCF7 for breast cancer) demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell growth .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 2.09 | EGFR inhibition |
| HepG2 | 2.08 | CA inhibition |
These results suggest that the compound may serve as a lead for developing new anticancer agents.
Antiviral Activity
8-Bromo-7-methoxyquinazolin-4(3H)-one has also shown potential as an antiviral agent:
- HIV Inhibition : Preliminary studies indicate that similar quinazolinones can inhibit HIV replication by targeting viral enzymes, suggesting a potential role for 8-Bromo-7-methoxyquinazolin-4(3H)-one in HIV therapy .
Case Studies and Research Findings
- Study on Quinazoline Derivatives : A comprehensive review on quinazoline derivatives highlighted their role as anti-tumor agents. The study emphasized structure-activity relationships that could inform future drug design efforts targeting various cancers .
- Inhibition of Kinases : Research focusing on kinase inhibitors revealed that compounds similar to 8-Bromo-7-methoxyquinazolin-4(3H)-one effectively inhibited cardiac troponin I-interacting kinase (TNNi3K), showcasing their potential in treating cardiac diseases alongside cancer .
Q & A
Q. How can reaction conditions be optimized to improve yields in the halogenation of quinazolinone derivatives?
Systematic optimization involves:
- Solvent selection : Acetic acid enhances electrophilic bromination due to its polarity .
- Temperature control : Prolonged room-temperature reactions (12–24 hrs) reduce side products vs. heated conditions .
- Stoichiometry : A 1:1 molar ratio of substrate to bromine minimizes over-halogenation . Advanced studies may use DoE (Design of Experiments) to model interactions between variables .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations) .
- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially in crowded aromatic regions .
- X-ray crystallography : Definitive structural confirmation, as demonstrated for related benzothiazepinones .
Q. How do structural modifications (e.g., amino acid conjugates) enhance the dual anticholinesterase and antiamyloid activity of quinazolinones?
Introducing glycylglycine or glycylleucine residues improves binding to acetylcholinesterase’s peripheral anionic site, as shown by IC₅₀ values surpassing donepezil (p<0.05). These modifications also reduce β-amyloid aggregation by >50% via hydrophobic interactions, validated via Congo red assays .
Q. What computational methods support the design of quinazolinone-based therapeutics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
